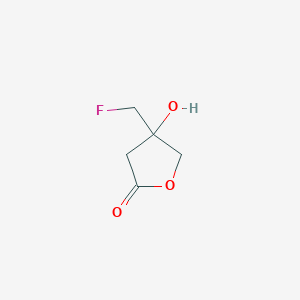

4-Fluoromethyl-4-hydroxy-dihydro-furan-2-one

Cat. No. B8429561

M. Wt: 134.11 g/mol

InChI Key: YZOSQHVTTLFXDC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07619101B2

Procedure details

A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar, thermometer and an argon in/outlet, was charged with 16.87 g (166.7 mmol) diisopropylamine and 100 mL tetrahydrofuran. The solution was cooled to −74° C. and 100 mL butyllithium 1.6M in hexane were added leading to a raise of the internal temperature to −55° C. The light-yellow solution was stirred at −50° C. to −10° C. for 30 min (ice/ethanol cooling bath), then re-cooled to −74° C. and 19.36 g (166.7 mmol) tert-butyl acetate were added dropwise. The slightly turbid solution was stirred at −20° C. for 30 min, then re-cooled to −74° C. and 22.23 g (150 mmol) crude 1-tert-butoxy-3-fluoro-propan-2-one were added dropwise within 15 min. The acetone/CO2 bath was replaced by an ice/water bath and the reaction mixture was stirred at ca. −10° C. for 45 min. After re-cooling to −75° C. 52.5 g (508.5 mmol) sulfuric acid 95% were added drop by drop within 15 min. The resulting two-phase mixture was allowed to attain RT (45 min) and then heated under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution). After cooling to RT the mixture was treated with sodium chloride solution 10% (50 mL), the phases were separated and the aqueous layer was extracted with ethyl acetate (5×150 mL). The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL), dried over magnesium sulfate, filtered and evaporated (40° C./15 mbar) to provide 15.78 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one as yellow-brown oil. This material contained 2% acetic acid by 1H-NMR. From the combined aqueous layers an additional 1.38 g of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one were obtained by further extraction with ethyl acetate (2×150 mL) followed by further work-up as described above; combined yield 17.16 g (85.3%) of crude 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one.

[Compound]

Name

ice ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

acetone CO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.C([Li])CCC.C(OC(C)(C)C)(=[O:15])C.[C:21]([O:25][CH2:26][C:27](=[O:30])[CH2:28][F:29])([CH3:24])(C)C.CC(C)=O.C(=O)=O.S(=O)(=O)(O)O.[Cl-].[Na+]>CCCCCC.O1CCCC1>[F:29][CH2:28][C:27]1([OH:30])[CH2:26][O:25][C:21](=[O:15])[CH2:24]1 |f:4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

[Compound]

|

Name

|

ice ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

19.36 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

22.23 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OCC(CF)=O

|

Step Six

|

Name

|

acetone CO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.C(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

52.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-74 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The slightly turbid solution was stirred at −20° C. for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a raise of the internal temperature to −55° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

re-cooled to −74° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

re-cooled to −74° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at ca. −10° C. for 45 min

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After re-cooling to −75° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to attain RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(45 min)

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to RT the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with ethyl acetate (5×150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated (40° C./15 mbar)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FCC1(CC(OC1)=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.78 g | |

| YIELD: CALCULATEDPERCENTYIELD | 78.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |